molecular formula C16H22F2N2O4S2 B2929000 3-(2,6-difluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 2034446-75-6

3-(2,6-difluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No. B2929000
CAS RN: 2034446-75-6
M. Wt: 408.48
InChI Key: OZVXKZIOZPAIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-difluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a useful research compound. Its molecular formula is C16H22F2N2O4S2 and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-difluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-difluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Heterocyclic Compound Formation

A pivotal aspect of the scientific research applications of the compound involves its role in synthetic chemistry, particularly in the formation of heterocyclic compounds. Research conducted by Azab, Youssef, and El-Bordany (2013) focused on synthesizing novel heterocyclic compounds featuring a sulfonamido moiety, aiming to develop potential antibacterial agents. Their study highlights the versatility of sulfonamido-based compounds in synthesizing pyran, pyridine, and pyridazine derivatives, underlining the significance of such chemical structures in medicinal chemistry and drug design. This research underscores the compound's utility in generating novel entities with potential antibacterial activities, showcasing its importance in the synthesis of heterocyclic compounds that are pivotal in pharmaceutical development (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Anticancer and Anti-Inflammatory Applications

Another dimension of its application is found in the work of Küçükgüzel et al. (2013), who explored the synthesis and characterization of Celecoxib derivatives for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings suggest the potential of sulfonamido-based compounds in developing therapeutic agents with diverse biological activities. The structure-activity relationship (SAR) explored in this study highlights the compound's importance in generating pharmacologically active agents capable of addressing a broad spectrum of diseases, including cancer and inflammation (Ş. Küçükgüzel et al., 2013).

Biochemical Research and Drug Metabolism

Furthermore, Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study underscores the compound's relevance in biochemical research, particularly in understanding the metabolic pathways of drug candidates. The use of microbial-based systems to produce mammalian metabolites provides invaluable insights into the pharmacokinetics and pharmacodynamics of potential therapeutic agents, highlighting the compound's utility in drug development and metabolism studies (M. Zmijewski, T. Gillespie, et al., 2006).

properties

IUPAC Name

3-[(2,6-difluorophenyl)sulfonylamino]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O4S2/c17-13-2-1-3-14(18)16(13)26(22,23)20-7-4-15(21)19-8-11-25-12-5-9-24-10-6-12/h1-3,12,20H,4-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXKZIOZPAIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.